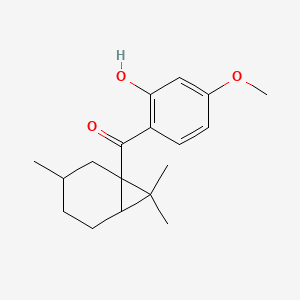
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile is a complex organic compound that features a pyrrole ring substituted with formyl and dimethyl groups, a furan ring substituted with diphenyl groups, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the Paal–Knorr reaction, where 3-aminobenzonitrile is condensed with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise control of temperature and pressure, and the use of catalysts to accelerate the reaction rates. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and carbonitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, triggering a cascade of intracellular signaling events. These pathways often involve the activation of transcription factors, modulation of gene expression, and alteration of cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
Uniqueness
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile is unique due to its combination of a pyrrole ring with a furan ring and the presence of both formyl and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C24H18N2O2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H18N2O2/c1-16-13-20(15-27)17(2)26(16)24-21(14-25)22(18-9-5-3-6-10-18)23(28-24)19-11-7-4-8-12-19/h3-13,15H,1-2H3 |
InChI 键 |
MWYCHSVDECXEDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


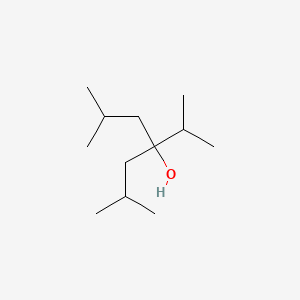
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
![3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
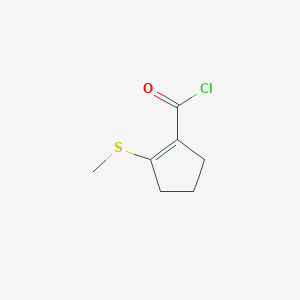
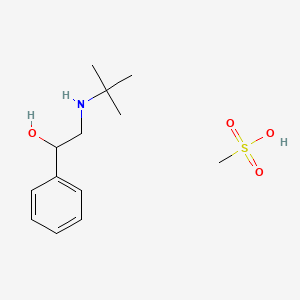
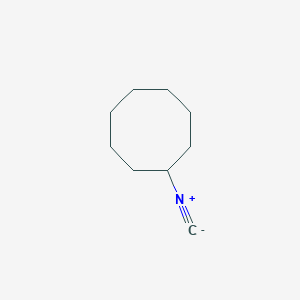
![2-Amino-6-chloro-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13799014.png)
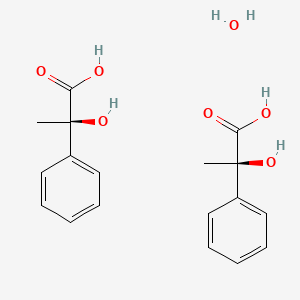
![Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-](/img/structure/B13799029.png)

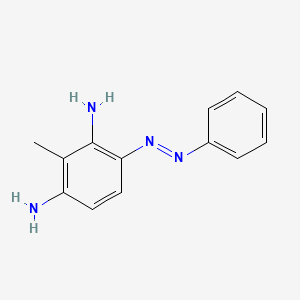
![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
